4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol
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Overview
Description
4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorophenyl group attached to a methylphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol typically involves the reaction of 3-chlorobenzyl chloride with 2,6-dimethylphenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like nitric acid for nitration and bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenyl derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the chlorophenyl group can interact with hydrophobic regions. These interactions can disrupt cellular processes and lead to antimicrobial effects. Additionally, the compound may inhibit certain enzymes by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Similar structure but lacks the benzyl group.
4-Chloro-2,6-dimethylphenol: Similar structure but lacks the benzyl group.
4-[(3-Bromophenyl)methyl]-2,6-dimethylphenol: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol is unique due to the presence of both the chlorophenyl and methylphenol groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61259-76-5 |
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Molecular Formula |
C15H15ClO |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C15H15ClO/c1-10-6-13(7-11(2)15(10)17)8-12-4-3-5-14(16)9-12/h3-7,9,17H,8H2,1-2H3 |
InChI Key |
SOLTUFLHLVHJFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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